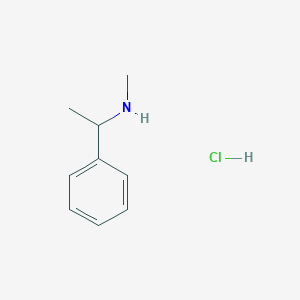

N-Methyl-1-phenylethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMUXERMQYHMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639968 | |

| Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-89-6 | |

| Record name | N-Methyl-1-phenylethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR684460XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-phenylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylethanamine hydrochloride, more commonly known as methamphetamine hydrochloride, is a potent central nervous system stimulant of the phenethylamine class. Due to its significant pharmacological effects, a thorough understanding of its chemical properties is paramount for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug development and forensic analysis. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its primary signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and analysis.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₅N · HCl | [1][2][3] |

| Molecular Weight | 185.69 g/mol | [1] |

| Appearance | Colorless crystals or a white crystalline powder | [4][5] |

| Melting Point | 171-175 °C | [4] |

| pKa | 9.87 (for the free base) | [6] |

| Solubility | ||

| Water | Freely soluble; 33.3 g/100 g at 20°C | [4][5] |

| Ethanol | Freely soluble; 20 g/100 g at 20°C | [4][5] |

| Chloroform | Freely soluble; 16.7 g/100 g at 20°C | [4][5] |

| Diethyl Ether | Practically insoluble | [4][5] |

| pH | 5.0 - 6.0 (for a 1 in 10 solution in water) | [4] |

Synthesis and Experimental Protocols

Synthesis via Reductive Amination

A common method for the synthesis of N-Methyl-1-phenylethanamine is the reductive amination of phenyl-2-propanone (P2P). The following protocol is a general representation of this method.

Materials:

-

Phenyl-2-propanone (P2P)

-

Methylamine hydrochloride

-

Aluminum foil

-

Mercuric chloride

-

Sodium hydroxide (NaOH)

-

Methanol

-

Isopropanol

-

Diethyl ether

-

Hydrochloric acid (HCl) in isopropanol (5M)

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Amalgam Preparation: Cut aluminum foil into small pieces and place them in a flask. Add a solution of mercuric chloride in warm water to amalgamate the aluminum surface until hydrogen bubbles evolve steadily. Decant the water and wash the aluminum amalgam with cold water.[7]

-

Reaction Setup: To the aluminum amalgam, add methylamine hydrochloride dissolved in hot water, isopropanol, a 25% aqueous solution of NaOH, and P2P. Add more isopropanol to the mixture.[7]

-

Reaction and Work-up: The reaction mixture will warm up. After the reaction is complete, the aluminum sludge at the bottom is filtered off. The filtrate is concentrated under vacuum.[7]

-

Extraction: The residue is taken up in water, acidified with concentrated HCl, and washed with an organic solvent like methylene chloride. The aqueous layer is then basified with 25% NaOH and extracted multiple times with ethyl acetate.[7]

-

Drying and Isolation of the Free Base: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is then removed under vacuum to yield the crude N-Methyl-1-phenylethanamine free base as an oil.[7]

-

Salt Formation: The resulting oil is dissolved in diethyl ether. While stirring, a solution of 5M HCl in isopropanol is added dropwise until the solution is acidic. The precipitated this compound is then filtered, washed with diethyl ether, and dried.[7]

Below is a workflow diagram for the synthesis of this compound via reductive amination.

Analytical Methodologies

GC-MS is a standard method for the identification and quantification of N-Methyl-1-phenylethanamine. Derivatization is often employed to improve chromatographic properties.

Sample Preparation and Derivatization:

-

Extraction: For biological samples, a liquid-liquid or solid-phase extraction is performed to isolate the analyte.

-

Derivatization: The dried extract is reconstituted in a suitable solvent, and a derivatizing agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is added. The mixture is heated (e.g., at 70°C for 30 minutes) to form the corresponding amide derivative.[8][9]

GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is typically used.[10]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection is common for trace analysis.

-

Oven Program: A temperature gradient is used to separate the analyte from other components. For example, starting at 60°C and ramping up to 320°C.[10]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity.[8][9]

The following diagram illustrates a typical GC-MS analysis workflow.

HPLC is another powerful technique for the quantification of this compound, particularly in pharmaceutical dosage forms.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 200 mm, 5 µm), is commonly used.[11]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. For example, a 0.25% methanol/triethylamine aqueous solution (20:80 v/v), with the pH adjusted to 3.1 with glacial acetic acid.[11]

-

Flow Rate: Typically around 1.0 mL/min.[11]

-

Detection: UV detection is common, with the wavelength set to around 260 nm.[11]

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.[11]

Standard and Sample Preparation:

-

Standard Solution: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like methanol. A series of dilutions are then made to create calibration standards.[11]

-

Sample Solution: The sample (e.g., powdered tablets) is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.22 µm filter before injection.[12]

Signaling Pathways

This compound exerts its primary effects by increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.[13] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake.[13] This surge in monoamine levels leads to the activation of downstream signaling cascades that are implicated in the acute and chronic effects of the drug.

A key downstream pathway involves the activation of G-protein coupled receptors, leading to the modulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including the transcription factor cAMP response element-binding protein (CREB).[14] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of target genes.

With chronic exposure, another transcription factor, ΔFosB, accumulates in the nucleus.[14] ΔFosB is a highly stable protein that plays a crucial role in the long-term neural and behavioral plasticity associated with addiction.[14] It regulates the expression of genes involved in synaptic remodeling and neuronal sensitivity.

The following diagram illustrates the primary mechanism of action and a key downstream signaling pathway of N-Methyl-1-phenylethanamine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological and Molecular Evidence of Neuroprotective Curcumin Effects Against Biochemical and Behavioral Sequels Caused by Methamphetamine: Possible Function of CREB-BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methamphetamine addiction: involvement of CREB and neuroinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. ecommons.luc.edu [ecommons.luc.edu]

- 10. Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methamphetamine - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Methamphetamine Activates Trace Amine Associated Receptor 1 to Regulate Astrocyte Excitatory Amino Acid Transporter-2 via Differential CREB Phosphorylation During HIV-Associated Neurocognitive Disorders [frontiersin.org]

Elucidation of the Molecular Structure of N-Methyl-1-phenylethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of N-Methyl-1-phenylethanamine hydrochloride. The document details the key spectroscopic and synthetic protocols necessary for the identification and characterization of this compound, presenting quantitative data in a clear, tabular format for ease of comparison.

Chemical Identity and Properties

This compound is a secondary amine salt with the chemical formula C₉H₁₄ClN.[1][2] It is the hydrochloride salt of N-Methyl-1-phenylethanamine.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClN | [1][2] |

| Molecular Weight | 171.67 g/mol | [1][2] |

| CAS Number | 10408-89-6 | [1] |

| IUPAC Name | N-methyl-1-phenylethanamine;hydrochloride | [2] |

| Synonyms | Methyl(1-phenylethyl)amine hydrochloride, N-Methyl-α-methylbenzylamine hydrochloride | [2] |

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.0 | q | 1H | Methine proton (-CH(CH₃)NH-) |

| ~2.6 | s | 3H | N-Methyl protons (-NHCH₃) |

| ~1.6 | d | 3H | Methyl protons (-CH(CH₃)) |

Note: Predicted values are based on spectral data of similar compounds and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic quaternary carbon (C-ipso) |

| ~129 | Aromatic methine carbons (C-ortho, C-meta) |

| ~127 | Aromatic methine carbon (C-para) |

| ~58 | Methine carbon (-CH(CH₃)NH-) |

| ~32 | N-Methyl carbon (-NHCH₃) |

| ~20 | Methyl carbon (-CH(CH₃)) |

Note: These are estimated chemical shifts. Precise values can be influenced by the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For N-Methyl-1-phenylethanamine, the free base has a molecular weight of 135.21 g/mol .

Table 4: Expected Mass Spectrometry Fragmentation Data for N-Methyl-1-phenylethanamine

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 120 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [C₃H₈N]⁺ (α-cleavage product) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2700 | Strong, broad | N-H stretch (secondary ammonium salt) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1495 | Medium-Weak | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend |

| ~760, 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Synthesis and Experimental Protocols

N-Methyl-1-phenylethanamine is commonly synthesized via the reductive amination of acetophenone with methylamine.[3][4][5] The resulting free base can then be converted to its hydrochloride salt.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reductive Amination

Materials:

-

Acetophenone

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in ether)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve acetophenone in methanol.

-

Add methylamine solution to the flask.

-

Acidify the mixture slightly with glacial acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

In a separate container, dissolve sodium cyanoborohydride in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Stir the reaction for 12-24 hours at room temperature.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a saturated sodium bicarbonate solution until the pH is > 9.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution to yield the crude N-Methyl-1-phenylethanamine free base.

-

The free base can be purified by distillation or chromatography.

-

To form the hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Instrumentation Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

Mass Spectrometry (Electron Impact - EI):

-

Introduce a dilute solution of the free base in a volatile solvent into the mass spectrometer.

-

Acquire the mass spectrum in EI mode.

-

Analyze the molecular ion peak and the fragmentation pattern.

Infrared Spectroscopy (FTIR-ATR):

-

Place a small amount of the solid hydrochloride salt directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structural elucidation of an unknown compound.

This guide provides a foundational understanding of the processes involved in the structural elucidation of this compound. For definitive analysis, comparison with a certified reference standard is always recommended.

References

An In-depth Technical Guide to N-Methyl-1-phenylethanamine Hydrochloride (CAS: 10408-89-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylethanamine hydrochloride, with the CAS number 10408-89-6, is a chiral amine salt belonging to the phenethylamine class of compounds. Structurally, it is a derivative of phenethylamine with a methyl group on the nitrogen atom and at the alpha-carbon position, creating a chiral center.[1] This compound and its enantiomers are of significant interest in medicinal chemistry and pharmacology due to their structural similarity to neurotransmitters and other psychoactive compounds. It serves as a valuable chiral building block in asymmetric synthesis and as a research tool for studying the structure-activity relationships of phenethylamine derivatives.[1] Its primary known biological activity is as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in modulating monoaminergic neurotransmission.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 10408-89-6 | [2][3] |

| Molecular Formula | C₉H₁₄ClN | [2][3] |

| Molecular Weight | 171.67 g/mol | [2][3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 162–164 °C | [4] |

| Solubility | Good solubility in polar solvents such as water, methanol, and ethanol. | [1] |

| pKa (of the free base) | 10.14 | [4] |

| LogP (of the free base) | 1.967 (calculated) | [5] |

| Specific Optical Rotation ([α]D²⁰, c=1 in CHCl₃, for (S)-(-)-free base) | -73° to -77° | [6] |

| Specific Optical Rotation ([α]D²⁰, c=4 in IMS, for (R)-(+)-free base) | +65° ± 2° | [7] |

Spectroscopic Data Summary:

-

¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methyl protons adjacent to the chiral center, and the N-methyl protons.

-

¹³C NMR: Expected signals would correspond to the carbons of the phenyl ring, the chiral methine carbon, the alpha-methyl carbon, and the N-methyl carbon.

-

Mass Spectrometry (GC-MS): The fragmentation pattern would likely show a prominent peak corresponding to the loss of the methylamino group or cleavage at the benzylic position.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for N-H stretching (of the ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Experimental Protocols

Synthesis: Reductive Amination of Acetophenone

A common and efficient method for the synthesis of N-Methyl-1-phenylethanamine is the reductive amination of acetophenone with methylamine.[1] The following is a generalized protocol.

Workflow for the Synthesis of this compound

References

- 1. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H14ClN | CID 24213016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(+)-N-Methyl-1-phenylethylamine | CAS 5933-40-4 - Arran Chemical Company [arranchemical.ie]

An In-depth Technical Guide on the Synthesis and Characterization of (S)-(-)-N-Methyl-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral amine, (S)-(-)-N-Methyl-1-phenylethylamine. This compound is a valuable building block in asymmetric synthesis and holds significance in the development of pharmaceuticals and other fine chemicals. This document details a robust synthetic protocol, purification methods, and a thorough characterization workflow, presenting quantitative data in accessible formats and visualizing key processes.

Synthesis of (S)-(-)-N-Methyl-1-phenylethylamine

The most common and efficient method for the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine is the Eschweiler-Clarke reaction. This one-pot reductive amination procedure methylates the primary amine of (S)-(-)-1-phenylethylamine using formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[1][2] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[1][3] Chiral amines, such as (S)-(-)-1-phenylethylamine, typically do not undergo racemization under these reaction conditions.[1]

Experimental Protocol: Eschweiler-Clarke Reaction

This protocol is a representative procedure based on established methodologies for the Eschweiler-Clarke reaction.[1][3]

Materials:

-

(S)-(-)-1-phenylethylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-(-)-1-phenylethylamine (1.0 eq).

-

Add formic acid (2.0-3.0 eq) to the flask.

-

Slowly add a 37% aqueous solution of formaldehyde (2.0-3.0 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and maintain this temperature for 4-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 1 M HCl to the reaction mixture to neutralize the excess formic acid and form the hydrochloride salt of the product.

-

Wash the aqueous layer with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous layer to a pH greater than 11 by the slow addition of sodium hydroxide.

-

Extract the product into dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

Purification:

The crude (S)-(-)-N-Methyl-1-phenylethylamine can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Synthesis Workflow

Caption: Workflow for the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine.

Characterization

A comprehensive characterization of the synthesized (S)-(-)-N-Methyl-1-phenylethylamine is crucial to confirm its identity, purity, and stereochemical integrity. The following techniques are employed for a thorough analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (S)-(-)-N-Methyl-1-phenylethylamine is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to yellowish liquid |

| Density | ~0.92 g/mL |

| Boiling Point | 74-76 °C at 11 mmHg |

| Optical Rotation [α]²⁰D | -73° to -77° (c=1 in CHCl₃) |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compound. The expected chemical shifts are detailed in the table below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~7.20-7.40 (m, 5H) | Aromatic C-H |

| ~3.50 (q, 1H) | CH-N |

| ~2.20 (s, 3H) | N-CH₃ |

| ~1.35 (d, 3H) | CH-CH₃ |

| ~1.50 (br s, 1H) | N-H (if present) |

2.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation of phenethylamines is characterized by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and β-cleavage (cleavage of the bond between the α and β carbons from the nitrogen).[4][5]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 135

-

Base Peak (α-cleavage): m/z = 120 (loss of a methyl radical)

-

Other Fragments: m/z = 91 (tropylium ion), m/z = 44 (CH₃-NH=CH₂)

Chromatographic Analysis

2.3.1. Gas Chromatography (GC)

GC is used to assess the purity of the synthesized compound. A single, sharp peak is indicative of a pure sample.

2.3.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique to determine the enantiomeric purity of the (S)-(-)-N-Methyl-1-phenylethylamine. A suitable chiral stationary phase (CSP) is required to resolve the enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[6]

Illustrative Chiral HPLC Method:

-

Column: Chiral stationary phase (e.g., cellulose or amylose-based)

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 210-260 nm).

The retention times of the (S) and (R) enantiomers will differ, allowing for the quantification of the enantiomeric excess (ee).

Characterization Workflow

Caption: Workflow for the characterization of synthesized product.

Signaling Pathways and Logical Relationships

The synthesis of (S)-(-)-N-Methyl-1-phenylethylamine via the Eschweiler-Clarke reaction involves a well-defined mechanistic pathway.

Caption: Mechanism of the Eschweiler-Clarke reaction.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of (S)-(-)-N-Methyl-1-phenylethylamine. The Eschweiler-Clarke reaction provides a reliable and stereoretentive route to this valuable chiral amine. A thorough characterization, employing a suite of spectroscopic and chromatographic techniques, is essential to ensure the quality and suitability of the synthesized material for its intended applications in research and development. The provided protocols and data serve as a valuable resource for scientists and professionals working in the fields of organic synthesis and drug discovery.

References

Technical Guide: Physical Constants of (R)-(+)-N-Methyl-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-N-Methyl-1-phenylethylamine, also known as (R)-(+)-N,α-Dimethylbenzylamine, is a chiral amine of significant interest in pharmaceutical and organic synthesis.[1] Its defined stereochemistry is crucial for its application as a chiral building block and in the development of enantiomerically pure compounds.[1] This technical guide provides a comprehensive overview of the key physical constants of (R)-(+)-N-Methyl-1-phenylethylamine, along with standardized protocols for their experimental determination.

Physical and Chemical Properties

(R)-(+)-N-Methyl-1-phenylethylamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in organic solvents and shows moderate solubility in water.[1]

Table of Physical Constants

The quantitative physical properties of (R)-(+)-N-Methyl-1-phenylethylamine (CAS Number: 5933-40-4) are summarized in the table below for easy reference.

| Physical Constant | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 74-76 °C at 11 mmHg | [4][5] |

| Density | 0.924 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.511 | [4] |

| Specific Rotation [α]²⁰/D | +70° (c = 2 in chloroform) | |

| Flash Point | 61 °C (141.8 °F) - closed cup |

Experimental Protocols

Accurate determination of physical constants is fundamental for compound identification and purity assessment. Standardized methodologies for key measurements are detailed below.

Melting Point Determination (Capillary Method)

While (R)-(+)-N-Methyl-1-phenylethylamine is a liquid at room temperature, this protocol is standard for organic compounds.

-

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For pure crystalline compounds, this occurs over a narrow range (0.5-1.0°C).[6] Impurities typically depress the melting point and broaden the range.[6]

-

Procedure:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a thin-walled capillary tube to a height of a few millimeters.[7]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.[7] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded.[8] This range is reported as the melting point.

-

Boiling Point Determination (Micro or Mini Scale Method)

This method is suitable for small quantities of liquid samples.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] At this temperature, the liquid converts into a vapor.

-

Procedure (Capillary Method):

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.[11][12] A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

Apparatus Setup: The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[10]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.[11]

-

Observation: When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the inverted capillary.[11] The heat is then removed.

-

Measurement: The liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11] The atmospheric pressure should also be recorded.[10]

-

Specific Rotation Determination (Polarimetry)

This is a critical measurement for characterizing chiral compounds like (R)-(+)-N-Methyl-1-phenylethylamine.

-

Principle: Chiral, or optically active, compounds rotate the plane of plane-polarized light.[13][14] The specific rotation ([α]) is a standardized measure of this rotation and is an intrinsic property of the compound.[15]

-

Procedure:

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) using a volumetric flask.[13] The concentration (c) is expressed in g/mL.[15]

-

Polarimeter Setup: The polarimeter is turned on and the light source (typically a sodium D-line at 589 nm) is allowed to stabilize.[13]

-

Blank Measurement: The polarimeter tube is filled with the pure solvent, ensuring no air bubbles are present, and a blank reading is taken.[13]

-

Sample Measurement: The tube is then filled with the prepared solution. The analyzer is rotated until the light intensity matches the blank (or a minimum/maximum is found, depending on the instrument design).[14] The observed angle of rotation (α) is recorded.[15]

-

Calculation: The specific rotation is calculated using the formula: [α]ᵀλ = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the tube in decimeters (dm)

-

c = concentration in g/mL

-

T = temperature in °C

-

λ = wavelength of light[15]

-

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the specific rotation of a liquid sample.

Caption: Workflow for Determining Specific Rotation.

References

- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]

- 2. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. (R)-(+)-N,ALPHA-DIMETHYLBENZYLAMINE | 5933-40-4 [chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. store.astm.org [store.astm.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. chemconnections.org [chemconnections.org]

- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 14. iajps.com [iajps.com]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of N-Methyl-1-phenylethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1-phenylethanamine hydrochloride (CAS RN: 10408-89-6), a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes expected spectroscopic behaviors based on the analysis of the parent compound, related molecules, and established principles of spectroscopic interpretation. General experimental protocols for obtaining such data are also detailed.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 10408-89-6 | [1][2] |

| Molecular Formula | C₉H₁₄ClN | [1][2] |

| Molecular Weight | 171.67 g/mol | [1][2] |

| Chemical Structure |  |

Spectroscopic Data Summary

While specific experimental spectra for this compound are not readily found in public databases, the following tables summarize the expected and observed data for the free base (N-Methyl-1-phenylethanamine) and the parent amine (1-Phenylethylamine). These serve as a predictive guide for the spectroscopic analysis of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the N-methyl protons, and the C-methyl protons. The presence of the hydrochloride salt will likely cause a downfield shift of the protons near the ammonium center (the CH-NH₂⁺-CH₃ moiety) compared to the free base, due to the electron-withdrawing effect of the positive charge. The N-H proton signal is often broad and may be exchangeable with D₂O.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Similar to ¹H NMR, the carbons attached to the nitrogen atom are expected to be deshielded and shifted downfield in the hydrochloride salt compared to the free base. A predicted ¹³C NMR spectrum for the related compound 1-Phenylethylamine is available and can offer insights into the expected chemical shifts for the aromatic and ethylamine carbons.[3]

| Assignment | Predicted ¹³C Chemical Shift (ppm) for 1-Phenylethylamine * |

| C1 (CH) | 53.5 |

| C2 (CH₃) | 25.0 |

| C3 (Quaternary Ar-C) | 145.9 |

| C4, C8 (Ar-CH) | 129.2 |

| C5, C7 (Ar-CH) | 129.2 |

| C6 (Ar-CH) | 127.0 |

| Predicted data from HMDB0002017 for 1-Phenylethylamine in D₂O at 400 MHz.[3] For this compound, an additional peak for the N-methyl carbon would be expected. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. For the hydrochloride salt, a broad and strong absorption in the 2400-3000 cm⁻¹ region is expected, which is characteristic of the N-H stretching vibrations in an ammonium salt.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium salt) | 2400-3000 (broad, strong) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-H Bend (Aromatic) | 690-900 |

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically result in the detection of the free base after the loss of HCl. The mass spectrum of N-Methyl-1-phenylethylamine (the free base) would show a molecular ion peak (M⁺) at m/z 135. The fragmentation pattern is dominated by the alpha-cleavage of the C-C bond next to the nitrogen atom, leading to a stable iminium cation.

| m/z | Proposed Fragment | Notes |

| 135 | [C₉H₁₃N]⁺ | Molecular ion of the free base |

| 120 | [C₈H₁₀N]⁺ | Loss of a methyl group (CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 58 | [C₃H₈N]⁺ | Iminium cation from alpha-cleavage |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid amine hydrochloride salt like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Nujol Mull):

-

Grind a small amount of the sample in an agate mortar and pestle.

-

Add a few drops of Nujol (mineral oil) and continue to grind to form a smooth paste (mull).

-

Spread the mull thinly between two salt plates (e.g., KBr or NaCl).

-

-

Data Acquisition: Place the prepared sample in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer (or the salt plates with Nujol for a mull) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). For GC-MS analysis of amines, derivatization (e.g., with trifluoroacetic anhydride) is often employed to improve volatility and chromatographic peak shape.[4]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions:

-

Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample as they pass through the column.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is typically used for the analysis of small molecules.

-

Mass Range: The mass spectrometer is set to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum of each peak is used for identification by comparing it to mass spectral libraries (e.g., NIST).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Biological Activity of N-Methyl-1-phenylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylethanamine hydrochloride is a substituted phenethylamine derivative with significant biological activity, primarily as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, effects on monoaminergic systems, and its physiological and behavioral consequences. This document details experimental protocols for assessing its biological activity and presents available quantitative data to support further research and drug development efforts.

Introduction

N-Methyl-1-phenylethanamine, a chiral secondary amine, belongs to the broad class of phenethylamines, which includes a wide range of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds. Its hydrochloride salt is a common form used in research due to its stability and solubility. The primary molecular target of N-Methyl-1-phenylethanamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission. Its structural similarity to amphetamine and methamphetamine suggests a potential for amphetamine-like effects, though with differing potency and selectivity. This guide will explore the known biological activities of this compound, providing a technical resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methyl-1-phenylethanamine and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-1-phenylethanamine and its Hydrochloride Salt

| Property | N-Methyl-1-phenylethanamine | This compound |

| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN |

| Molecular Weight | 135.21 g/mol [1] | 171.67 g/mol [2] |

| Appearance | Colorless liquid | Crystalline solid[3] |

| Melting Point | Not applicable | 162–164 °C[3][4] |

| Solubility | Soluble in organic solvents | Soluble in water, methanol, and ethanol[3] |

| pKa | 10.14 (weak base)[4] | Not applicable |

Biological Activity and Mechanism of Action

The primary mechanism of action of N-Methyl-1-phenylethanamine is its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that plays a crucial role in modulating the activity of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.

TAAR1 Agonism

Modulation of Monoaminergic Systems

As a TAAR1 agonist, N-Methyl-1-phenylethanamine is expected to influence the release and reuptake of monoamine neurotransmitters. TAAR1 activation can lead to the non-competitive inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby increasing the synaptic concentrations of these neurotransmitters.

Signaling Pathways

Activation of TAAR1 by an agonist like N-Methyl-1-phenylethanamine initiates downstream signaling cascades. The canonical pathway involves the coupling of TAAR1 to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). TAAR1 can also signal through other pathways, including the activation of Protein Kinase C (PKC) and the phosphorylation of downstream targets such as the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).

Pharmacokinetics

Limited pharmacokinetic data is available for N-Methyl-1-phenylethanamine. A study in dogs on the related compound N-methylphenethylamine (NMPEA) reported a short plasma half-life of approximately 5 to 10 minutes following intravenous administration, suggesting rapid metabolism and clearance.[5] Further studies in rodent models are required to establish a comprehensive pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, and bioavailability for this compound.

Physiological and Behavioral Effects

The TAAR1 agonist activity and modulation of monoaminergic systems by N-Methyl-1-phenylethanamine translate into observable physiological and behavioral effects.

Locomotor Activity

Studies on related phenethylamines have demonstrated a dose-dependent increase in locomotor activity. This effect is believed to be mediated by the release of dopamine in motor control centers of the brain. While specific dose-response data for N-Methyl-1-phenylethanamine is limited, it is expected to produce similar psychostimulant effects.

Body Temperature

Phenylethylamine and its analogs have been shown to affect body temperature.[5] The direction and magnitude of this effect can be complex and may depend on the specific compound, dose, and ambient temperature.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.

Radioligand Binding Assay for TAAR1

This assay is used to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.

-

Objective: To quantify the affinity of the test compound for TAAR1 by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells stably expressing human TAAR1.

-

Radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline or a specific proprietary radioligand).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) of this compound as a TAAR1 agonist.

-

Objective: To quantify the ability of the test compound to stimulate cAMP production in cells expressing TAAR1.

-

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium and reagents.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

-

Plate reader compatible with the chosen assay kit.

-

-

Procedure:

-

Plate the TAAR1-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using the chosen assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

In Vivo Microdialysis for Dopamine and Norepinephrine

This technique allows for the in vivo measurement of extracellular dopamine and norepinephrine levels in specific brain regions of awake, freely moving animals following administration of this compound.[6]

-

Objective: To assess the effect of the test compound on monoamine release in the brain.

-

Materials:

-

Rodents (rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis.

-

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex) of the anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a set period.

-

Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the concentrations of dopamine and norepinephrine in each sample.

-

Express the post-drug concentrations as a percentage of the baseline levels.

-

Plot the percentage change in neurotransmitter levels over time.

-

Synthesis of this compound

A common method for the synthesis of N-Methyl-1-phenylethanamine is through the reductive amination of acetophenone with methylamine.

-

Reaction: Acetophenone is reacted with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to form N-Methyl-1-phenylethanamine.

-

Purification: The resulting free base is typically purified by distillation.

-

Salt Formation: The purified N-Methyl-1-phenylethanamine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Conclusion

This compound is a TAAR1 agonist with the potential to modulate monoaminergic neurotransmission. Its biological activities, including its effects on locomotor activity and body temperature, are consistent with this mechanism. Further research is warranted to fully elucidate its pharmacological profile, including detailed receptor binding affinities, functional potencies, pharmacokinetic parameters, and in vivo neurochemical effects. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for understanding the therapeutic potential and risks associated with this compound.

References

- 1. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of N-Methyl-1-phenylethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylethanamine hydrochloride, commonly known as methamphetamine hydrochloride, is a potent central nervous system stimulant with a high potential for abuse and significant neurotoxic effects. This technical guide provides a comprehensive overview of its pharmacological and toxicological properties, intended for researchers, scientists, and professionals in drug development. The document details the compound's mechanism of action, pharmacokinetic profile, and the multifaceted toxicological impacts, with a focus on neurotoxicity. Key experimental methodologies are outlined to facilitate further research, and complex signaling pathways are visually represented through detailed diagrams. All quantitative data are summarized in structured tables for comparative analysis.

Introduction

This compound is the hydrochloride salt of methamphetamine, a synthetic compound structurally related to amphetamine.[1] It exists as two stereoisomers, with d-methamphetamine being the more potent central nervous system stimulant.[2] While it has limited therapeutic applications, such as in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy under the trade name Desoxyn®, its primary significance lies in its widespread abuse and associated public health concerns.[3][4] This guide delves into the core scientific principles governing its interaction with biological systems.

Pharmacology

Mechanism of Action

The primary pharmacological effects of this compound are mediated through its interaction with monoamine neurotransmitter systems in the brain.[4] It potently increases the extracellular levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[4] This is achieved through a multi-faceted mechanism:

-

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2): Methamphetamine disrupts the sequestration of monoamine neurotransmitters into synaptic vesicles by inhibiting VMAT2. This leads to an accumulation of neurotransmitters in the neuronal cytoplasm.[2]

-

Reversal of Monoamine Transporters: It reverses the direction of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, causing a massive efflux of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[2]

-

Inhibition of Monoamine Oxidase (MAO): At higher concentrations, methamphetamine can inhibit monoamine oxidase, the enzyme responsible for the degradation of monoamine neurotransmitters, further increasing their synaptic availability.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, wide distribution, and a relatively long half-life, contributing to its high abuse potential.

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Methamphetamine in Humans

| Parameter | Value | Route of Administration | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-12 hours | Oral | [5] |

| Elimination Half-Life (t½) | ~10-12 hours (urine pH dependent) | Oral, Intravenous, Smoked | [4][6] |

| Bioavailability | High | Oral, Intravenous, Smoked | [4] |

| Volume of Distribution (Vd) | 3-7 L/kg | Intravenous | [7] |

| Clearance (CL) | 175 ± 102 mL/min (Renal) | Oral | [8] |

| Protein Binding | Low | - | [7] |

Table 2: Pharmacokinetic Parameters of Methamphetamine in Rats

| Parameter | Value (Male) | Value (Female) | Route of Administration | Reference |

| Clearance (CL) | Higher | 25% Lower | Intravenous | [9][10] |

| Volume of Distribution (Vd) | Higher | 33% Lower | Intravenous | [9][10] |

| Apparent Half-Life (t½) | ~11.6 ± 1.3 hours (simulated human PK) | - | Intravenous | [11][12] |

Toxicology

The toxicology of this compound is extensive, affecting multiple organ systems. The most profound and well-documented toxicity is its impact on the central nervous system.

Acute Toxicity

Acute overdose can lead to a sympathomimetic crisis characterized by hypertension, tachycardia, hyperthermia, and seizures.[6] In severe cases, it can result in cardiovascular collapse, intracranial hemorrhage, and death.[6]

Data Presentation: Acute Lethality

Table 3: LD50 Values for Methamphetamine in Animal Models

| Animal Model | Route of Administration | LD50 | Reference |

| Rat | Intraperitoneal | 55 mg/kg | [4] |

| Mouse | Intraperitoneal | 57 mg/kg | [4] |

| Mouse | Subcutaneous | 95 mg/kg | [13] |

| Periplaneta americana (Cockroach) | Intra-abdominal | 823.1 mg/kg | [14] |

Neurotoxicity

Chronic use of this compound leads to long-lasting and, in some cases, permanent damage to the brain, particularly to dopaminergic and serotonergic neurons.[15] This neurotoxicity is a complex process involving multiple interconnected pathways.

The most prominent neurotoxic effect is the degeneration of dopaminergic nerve terminals in the striatum.[15] This is characterized by a significant depletion of dopamine and its metabolites, as well as a reduction in the density of dopamine transporters (DAT) and tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[16][17] Studies in human methamphetamine users have shown dopamine reductions of up to 61% in the caudate and 50% in the putamen.[17]

Mandatory Visualization: Signaling Pathways

Caption: Methamphetamine-induced excitotoxicity pathway.

Caption: Methamphetamine-induced oxidative stress pathway.

Caption: Methamphetamine-induced neuroinflammation pathway.

Experimental Protocols

In Vivo Model of Methamphetamine Administration in Rats

This protocol describes a common method for inducing neurotoxicity in rats to study the effects of methamphetamine.

Mandatory Visualization: Experimental Workflow

Caption: In vivo experimental workflow for methamphetamine studies in rats.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are typically used and are allowed to acclimate to the housing facility for at least one week before any procedures.[6]

-

Surgery (for intravenous self-administration): Rats are anesthetized, and a silastic catheter is implanted into the right jugular vein. The catheter is passed subcutaneously to an exit point on the back.[1]

-

Recovery: Animals are allowed to recover from surgery for approximately two weeks.[1]

-

Drug Administration:

-

Self-Administration: Rats are placed in operant chambers and trained to press a lever to receive intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion) for a set duration each day (e.g., 2 hours) over a period of several weeks.[1]

-

Experimenter-Administered: Alternatively, experimenters can administer subcutaneous or intraperitoneal injections of methamphetamine at specified doses and intervals.[18]

-

-

Behavioral Assessment: Locomotor activity can be monitored using automated activity chambers. Drug-seeking behavior can be assessed through reinstatement tests.[19]

-

Tissue Collection: Following the final drug administration and a specified withdrawal period, animals are euthanized, and brains are rapidly removed and dissected.

-

Neurochemical and Histological Analysis: Brain regions of interest (e.g., striatum, prefrontal cortex) are processed for analysis of dopamine levels via high-performance liquid chromatography (HPLC) or for immunohistochemical staining of dopaminergic markers like DAT and TH.[19]

In Vitro Model of Methamphetamine-induced Neurotoxicity

This protocol outlines a method for studying the direct cellular effects of methamphetamine on neuronal cells.

Methodology:

-

Cell Culture: A dopaminergic neuronal cell line (e.g., N27) is cultured in appropriate growth medium.[20] Alternatively, primary neuronal cultures can be established from embryonic rat brains.[21]

-

Cell Plating: Cells are seeded onto culture plates coated with a substrate like poly-d-lysine to promote adherence.[21]

-

Methamphetamine Treatment: Once the cells have reached a desired confluency, the culture medium is replaced with medium containing various concentrations of methamphetamine hydrochloride (e.g., 1.5 mM, 3 mM).[22]

-

Incubation: Cells are incubated with methamphetamine for a specified period (e.g., 24 hours).[22]

-

Assessment of Cell Viability and Apoptosis:

-

MTT Assay: To assess cell viability, an MTT assay can be performed, which measures the metabolic activity of the cells.

-

Caspase-3 Activity Assay: Apoptosis can be quantified by measuring the activity of caspase-3, a key executioner caspase.[20]

-

DNA Fragmentation Assay: An ELISA-based assay can be used to measure DNA fragmentation, another hallmark of apoptosis.[20]

-

-

Molecular Analysis: Cell lysates can be collected for Western blotting to analyze the expression of proteins involved in specific signaling pathways or for RT-PCR to measure gene expression changes.

Conclusion

This compound exerts complex and multifaceted effects on the central nervous system. Its potent pharmacological actions on monoamine systems are inextricably linked to its significant neurotoxic properties. A thorough understanding of its pharmacology and toxicology, facilitated by robust experimental models, is crucial for developing effective therapeutic interventions for methamphetamine use disorder and for mitigating its detrimental health consequences. This guide provides a foundational resource for researchers dedicated to advancing knowledge in this critical area of neuroscience and pharmacology.

References

- 1. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Pharmacokinetics of Methamphetamine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of microglia in methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarship.miami.edu]

- 11. mdpi.com [mdpi.com]

- 12. Human methamphetamine pharmacokinetics simulated in the rat: single daily intravenous administration reveals elements of sensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potentiation of lethality and increase in body temperature by combined use of d-methamphetamine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methamphetamine-Induced Open Field Behavior and LD50 in Periplaneta americana Cockroaches (Blattodea: Blattidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methamphetamine - Wikipedia [en.wikipedia.org]

- 16. Neurotoxicity to dopamine neurons after the serial exposure to alcohol and methamphetamine: Protection by COX-2 antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brain Dopamine Neurone “Damage”: Methamphetamine Users vs. Parkinson's Disease – A Critical Assessment of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adverse effects of methamphetamine on vital organs of male rats: Histopathological and immunohistochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extended Methamphetamine Self-Administration in Rats Results in a Selective Reduction of Dopamine Transporter Levels in the Prefrontal Cortex and Dorsal Striatum Not Accompanied by Marked Monoaminergic Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effect of Resveratrol Against Methamphetamine-Induced Dopaminergic Apoptotic Cell Death in a Cell Culture Model of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repositorium.uminho.pt [repositorium.uminho.pt]

- 22. Methamphetamine exposure drives cell cycle exit and aberrant differentiation in rat hippocampal-derived neurospheres - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of N-Methyl-1-phenylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylethanamine hydrochloride, a phenethylamine derivative, primarily exerts its biological effects through its potent agonism at the Trace Amine-Associated Receptor 1 (TAAR1). As a G protein-coupled receptor predominantly expressed in monoaminergic neurons, TAAR1 activation by N-Methyl-1-phenylethanamine modulates the activity of the dopamine, norepinephrine, and serotonin systems. This modulation occurs through a combination of direct influence on neuronal firing rates and interaction with monoamine transporters. This technical guide provides a comprehensive overview of the mechanism of action, including available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways.

Introduction

N-Methyl-1-phenylethanamine is a chiral amine belonging to the phenethylamine class of compounds.[1] Its hydrochloride salt is a common form used in research settings. The core of its mechanism of action lies in its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that has gained significant attention as a modulator of monoaminergic neurotransmission.[1][2] Understanding the intricate details of this interaction is crucial for elucidating the compound's pharmacological profile and its potential as a research tool or therapeutic lead.

Primary Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)

The principal molecular target of N-Methyl-1-phenylethanamine is TAAR1, a G protein-coupled receptor (GPCR).[1][3] N-Methyl-1-phenylethanamine acts as a potent agonist at this receptor.[3]

TAAR1 Signaling Cascade

Upon binding of N-Methyl-1-phenylethanamine, TAAR1 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gs. This initiates a downstream signaling cascade:

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5]

-

Downstream Phosphorylation Events: PKA, in turn, phosphorylates various intracellular proteins, including transcription factors and components of other signaling pathways, leading to a cellular response.[5]

Modulation of Monoaminergic Systems

The activation of TAAR1 by N-Methyl-1-phenylethanamine has profound effects on the major monoamine neurotransmitter systems: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Interaction with Monoamine Transporters

A key aspect of N-Methyl-1-phenylethanamine's mechanism of action is its influence on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). TAAR1 activation can lead to the inhibition of reuptake and, in some cases, the efflux (reverse transport) of these neurotransmitters from the presynaptic terminal. This leads to an increase in their concentration in the synaptic cleft.

Effects on Dopaminergic Neurotransmission

TAAR1 is co-expressed in dopamine neurons, and its activation by N-Methyl-1-phenylethanamine can reduce the firing rate of these neurons. This, coupled with its effects on DAT, results in a complex modulation of dopaminergic signaling.

Effects on Noradrenergic and Serotonergic Neurotransmission

Similar to its effects on the dopaminergic system, TAAR1 activation can influence the firing of norepinephrine and serotonin neurons and the function of their respective transporters, NET and SERT.

Quantitative Data

| Target | Parameter | Value |

| TAAR1 | Ki | Data not available |

| EC50 | Data not available | |

| Emax | Partial Agonist[6] | |

| DAT | IC50 / Ki | Data not available |

| NET | IC50 / Ki | Data not available |

| SERT | IC50 / Ki | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TAAR1 Functional Assay: cAMP Accumulation

This assay determines the ability of N-Methyl-1-phenylethanamine to act as an agonist at TAAR1 by measuring the production of cyclic AMP (cAMP).

Objective: To determine the EC50 and Emax of N-Methyl-1-phenylethanamine at TAAR1.

Materials:

-

HEK293 cells stably or transiently expressing human TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound.

-

Reference TAAR1 agonist (e.g., phenethylamine).

-

cAMP detection kit (e.g., HTRF, BRET, ELISA, or fluorescence polarization-based).

Procedure:

-

Cell Culture: Culture TAAR1-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96- or 384-well plates at a density that allows for optimal signal detection and let them adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Assay: a. Remove the culture medium from the wells and wash the cells with assay buffer. b. Add the prepared compound dilutions to the respective wells. c. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Monoamine Transporter Binding Assay: Radioligand Competition

This assay is used to determine the binding affinity (Ki) of N-Methyl-1-phenylethanamine for DAT, NET, and SERT.

Objective: To determine the Ki of N-Methyl-1-phenylethanamine at DAT, NET, and SERT.

Materials:

-

Cell membranes or synaptosomes expressing the transporter of interest (DAT, NET, or SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

This compound.

-

Non-specific binding control (a high concentration of a known transporter inhibitor, e.g., cocaine for DAT).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes or synaptosomes from tissues or cell lines expressing the monoamine transporters.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-